Welcome to the BenchChem Online Store!
molecular formula C14H17NO3 B8087479 Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Cat. No. B8087479
M. Wt: 247.29 g/mol
InChI Key: BWWRCZYNEQDIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893056B2

Procedure details

To a mixture of DCM (3 mL) and pyridine (3 mL) was added phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate (250 mg, 0.94 mmol) followed by tosyl-chloride (540 mg, 2.8 mmol) and the resulting solution was refluxed for 4 hours. The solvents were evaporated and the residue was azeotroped once with hexane before being purified by RP-HPLC. This yielded phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (170 mg, 73%). LCMS: (M+H)+: 248.4.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.O[CH2:5][C@H:6]1[C@@H:10]([CH2:11][OH:12])[CH2:9][N:8]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:7]1.S(Cl)(C1C=CC(C)=CC=1)(=O)=O>N1C=CC=CC=1>[CH2:11]1[CH:10]2[CH2:9][N:8]([C:13]([O:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[O:14])[CH2:7][CH:6]2[CH2:5][O:12]1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
Quantity
250 mg
Type
reactant
Smiles
OC[C@@H]1CN(C[C@@H]1CO)C(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
540 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped once with hexane
CUSTOM
Type
CUSTOM
Details
before being purified by RP-HPLC

Outcomes

Product
Name
Type
Smiles
C1OCC2C1CN(C2)C(=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.